Comparative PDE7B Inhibitory Potency
Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate demonstrates an equilibrium dissociation constant (Ki) of 910 nM against recombinant full-length human PDE7B, measured via IMAP fluorescence polarization assay with cAMP substrate after 15 min incubation [1]. In contrast, the prototypical PDE7 inhibitor BRL 50481 exhibits a Ki of 180 nM against hrPDE7A1—a 5.1-fold higher affinity . Conversely, many PDE7 ligands identified through virtual screening or fragment-based approaches display Ki values exceeding 5,000 nM [2]. This positions the target compound in a distinct intermediate affinity band: less potent than optimized leads but >5.5-fold more potent than weak binders, making it suitable for hit-to-lead optimization campaigns where moderate initial affinity is acceptable but high synthetic tractability is prioritized.
| Evidence Dimension | PDE7B enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 910 nM |
| Comparator Or Baseline | BRL 50481: Ki = 180 nM (PDE7A1); Weak PDE7 binders: Ki > 5,000 nM |
| Quantified Difference | BRL 50481 has 5.1-fold higher affinity; target compound is >5.5-fold more potent than weak binders |
| Conditions | IMAP fluorescence polarization assay, recombinant human PDE7B, 15 min, cAMP substrate |
Why This Matters
Procurement for PDE7B-focused drug discovery requires knowledge of precise affinity tier to balance screening hit rate with synthetic accessibility—this compound occupies a defined intermediate tier suitable for early-stage SAR exploration.
- [1] BindingDB. BDBM50150171 (CHEMBL3770470): Ki = 910 nM for human PDE7B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150171 View Source
- [2] BindingDB. BDBM50385902 (CHEMBL2041596): PDE7A1 Ki = 5.91 µM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385902 View Source
